2-(6-Bromo-1H-indazol-3-yl)acetic acid
Overview
Description
2-(6-Bromo-1H-indazol-3-yl)acetic acid is a chemical compound with the molecular formula C9H7BrN2O2. It is an indazole derivative, which is a class of compounds known for their diverse biological activities. The presence of a bromine atom at the 6-position of the indazole ring and an acetic acid moiety at the 3-position makes this compound unique and of interest in various scientific research fields.
Mechanism of Action
Mode of Action
Based on its structural similarity to other indazole derivatives, it may interact with its targets through a variety of mechanisms, potentially leading to changes in cellular signaling pathways .
Biochemical Pathways
Indazole derivatives have been reported to show a broad range of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of the imidazole containing compounds should be improved to a great extent .
Result of Action
Indazole derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
2-(6-Bromo-1H-indazol-3-yl)acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many substances. The compound’s interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific conditions and concentrations used . Additionally, this compound can bind to proteins involved in cell signaling pathways, influencing their activity and downstream effects .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to inhibit the growth of certain cancer cell lines by inducing cell cycle arrest and apoptosis . Additionally, this compound can alter the expression of genes involved in cell proliferation and survival, leading to changes in cellular behavior .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. This binding can result in conformational changes in the enzyme structure, affecting its function. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored under appropriate conditions, such as in a sealed container at low temperatures . Prolonged exposure to light or heat can lead to degradation, reducing its effectiveness. Long-term studies have shown that this compound can have sustained effects on cellular function, including persistent changes in gene expression and cell behavior.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-1H-indazol-3-yl)acetic acid typically involves the bromination of an indazole precursor followed by the introduction of the acetic acid group. One common method includes:
Bromination: The starting material, 1H-indazole, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Acetic Acid Introduction: The brominated indazole is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromo-1H-indazol-3-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
2-(6-Bromo-1H-indazol-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-(6-Chloro-1H-indazol-3-yl)acetic acid: Similar structure but with a chlorine atom instead of bromine.
2-(6-Fluoro-1H-indazol-3-yl)acetic acid: Contains a fluorine atom at the 6-position.
2-(6-Methyl-1H-indazol-3-yl)acetic acid: Has a methyl group at the 6-position.
Uniqueness
2-(6-Bromo-1H-indazol-3-yl)acetic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions that other halogens or substituents may not, making this compound particularly interesting for research and development.
Properties
IUPAC Name |
2-(6-bromo-2H-indazol-3-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-5-1-2-6-7(3-5)11-12-8(6)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKLTNRDAAYQDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1Br)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716725 | |
Record name | (6-Bromo-2H-indazol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944904-66-9 | |
Record name | (6-Bromo-2H-indazol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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